N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline
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Overview
Description
N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline is a chemical compound with the molecular formula C16H13Cl2N3O2 and a molecular weight of 350.207 g/mol . This compound is known for its unique structure, which includes two acetyl groups, two chlorine atoms, and a phenylazo group attached to an aniline core. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline typically involves the acetylation of 2,6-dichloro-4-(phenylazo)aniline. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions . The reaction proceeds as follows:
- Dissolve 2,6-dichloro-4-(phenylazo)aniline in a suitable solvent like dichloromethane.
- Add acetic anhydride and pyridine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The phenylazo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-N-(4-methylbenzylidene)aniline
- 2,3-Dichloro-N-(4-methoxybenzylidene)aniline
- 2,5-Dichloro-N-(4-methylbenzylidene)aniline
- 2,4-Dichloro-N-(2,4-dichlorobenzylidene)aniline
Uniqueness
N,N-Diacetyl-2,6-dichloro-4-(phenylazo)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both acetyl and phenylazo groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
7145-67-7 |
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Molecular Formula |
C16H13Cl2N3O2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-acetyl-N-(2,6-dichloro-4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10(22)21(11(2)23)16-14(17)8-13(9-15(16)18)20-19-12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
AUPRHQJGIVQSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=C1Cl)N=NC2=CC=CC=C2)Cl)C(=O)C |
Origin of Product |
United States |
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